molecular formula C6H10O3S B14742483 3-(Ethanesulfinyl)but-2-enoic acid CAS No. 1490-41-1

3-(Ethanesulfinyl)but-2-enoic acid

Katalognummer: B14742483
CAS-Nummer: 1490-41-1
Molekulargewicht: 162.21 g/mol
InChI-Schlüssel: DBXWOGJKURBUOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Ethanesulfinyl)but-2-enoic acid is a chemical compound with a unique structure that includes both a sulfinyl group and a butenoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethanesulfinyl)but-2-enoic acid typically involves the reaction of butenoic acid derivatives with ethanesulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Ethanesulfinyl)but-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The double bond in the butenoic acid moiety can be reduced to a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfinyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of saturated butanoic acid derivatives

    Substitution: Formation of various substituted butenoic acid derivatives

Wissenschaftliche Forschungsanwendungen

3-(Ethanesulfinyl)but-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(Ethanesulfinyl)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Crotonic acid: A similar compound with a butenoic acid moiety but lacking the sulfinyl group.

    Isocrotonic acid: Another isomer of butenoic acid with different structural properties.

    Methacrylic acid: Contains a similar unsaturated carboxylic acid structure but with a different substituent.

Uniqueness

3-(Ethanesulfinyl)but-2-enoic acid is unique due to the presence of both a sulfinyl group and a butenoic acid moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

1490-41-1

Molekularformel

C6H10O3S

Molekulargewicht

162.21 g/mol

IUPAC-Name

3-ethylsulfinylbut-2-enoic acid

InChI

InChI=1S/C6H10O3S/c1-3-10(9)5(2)4-6(7)8/h4H,3H2,1-2H3,(H,7,8)

InChI-Schlüssel

DBXWOGJKURBUOK-UHFFFAOYSA-N

Kanonische SMILES

CCS(=O)C(=CC(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.